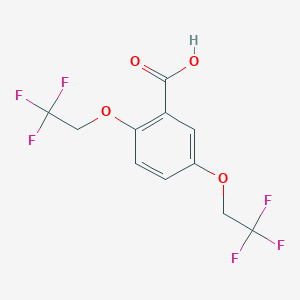

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Description

Properties

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGYLCZBZKRYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371111 | |

| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35480-52-5 | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35480-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035480525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID4JP01L3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in the pharmaceutical and materials science sectors. Its unique molecular architecture, characterized by a benzoic acid core substituted with two trifluoroethoxy groups, imparts a range of desirable chemical properties. These include enhanced thermal stability, specific solubility profiles, and the ability to serve as a versatile building block in organic synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on the underlying principles and experimental considerations relevant to research and development.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The trifluoroethoxy substituents significantly influence its physical and chemical characteristics, contributing to its utility as a synthetic intermediate.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈F₆O₄ | [2][3] |

| Molecular Weight | 318.17 g/mol | [2][3] |

| CAS Number | 35480-52-5 | [2][3] |

| Melting Point | 121-125 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |

| pKa (Predicted) | 3.06 ± 0.36 | [4] |

Spectroscopic Characterization

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-O stretching vibrations from the ether linkages and the carboxylic acid.

-

C-F stretching vibrations from the trifluoromethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available ¹H NMR spectrum for the title compound is not readily found, the expected signals can be predicted based on its structure. The aromatic region would show signals for the three protons on the benzene ring. The methylene protons of the trifluoroethoxy groups would appear as quartets due to coupling with the adjacent fluorine atoms. The carboxylic acid proton would be a broad singlet. In ¹³C NMR, distinct signals for the carboxylic carbon, the aromatic carbons (both substituted and unsubstituted), and the methylene carbons of the trifluoroethoxy groups would be observed.

Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and the trifluoroethoxy side chains.

Synthesis of this compound

Several synthetic routes to this compound have been reported, often as part of the overall synthesis of the antiarrhythmic drug, Flecainide.[5] The choice of a particular method may depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: From 2,5-bis(2,2,2-trifluoroethoxy)acetophenone via Haloform Reaction

One common approach involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. This transformation is a classic example of the haloform reaction.[6]

Caption: Synthesis via Haloform Reaction.

The reaction proceeds by the initial halogenation of the methyl group of the acetophenone in the presence of a base. Subsequent cleavage of the resulting trihalomethyl ketone by hydroxide attack yields the carboxylate and a haloform (e.g., chloroform if hypochlorite is used). Acidic workup then provides the desired benzoic acid derivative.

Route 2: From Dihalobenzenes via Ullmann Condensation

Another strategy begins with a dihalobenzene, such as 1,4-dibromobenzene or 2-bromo-5-chlorobenzoic acid.[6] The key step is a copper-catalyzed Ullmann condensation to introduce the two trifluoroethoxy groups.

Caption: Synthesis via Ullmann Condensation.

This reaction involves the formation of a copper alkoxide from 2,2,2-trifluoroethanol and a base. The copper alkoxide then undergoes nucleophilic aromatic substitution with the dihalobenzene, facilitated by the copper catalyst, to form the diaryl ether linkages.

A Detailed Experimental Protocol

The following is an illustrative laboratory-scale procedure for the synthesis from 5-bromo-2-chlorobenzoic acid:

-

To a stirred solution of potassium tert-butoxide in tetrahydrofuran (THF) at room temperature, slowly add 2,2,2-trifluoroethanol, ensuring the temperature does not exceed 35 °C.

-

To the resulting mixture, add 5-bromo-2-chlorobenzoic acid followed by copper(I) bromide.

-

Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, cool the mixture and pour it into dilute hydrochloric acid.

-

Separate the organic and aqueous phases.

-

Remove the solvent from the organic phase by distillation.

-

Collect the precipitated solid by filtration.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

Key Applications and Reactivity

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules.

Pharmaceutical Synthesis

The most well-documented application is in the synthesis of Flecainide , a class Ic antiarrhythmic agent.[5] The benzoic acid is typically converted to its acid chloride, which is then reacted with 2-(aminomethyl)piperidine to form the final amide product.

Caption: Synthesis of Flecainide.

More recently, this compound has been utilized as a scaffold for the development of novel therapeutic agents. For instance, it has been incorporated into 1,3,4-oxadiazole derivatives that have shown potential as anti-cancer and anti-diabetic agents.[7] It has also been used in the synthesis of 1,3-thiazolidine-4-one derivatives investigated as antiglioma agents.[7]

Materials Science

The presence of trifluoroethoxy groups enhances thermal and chemical stability, making this benzoic acid derivative a candidate for the synthesis of specialty polymers. These polymers may find applications in high-performance coatings, adhesives, and advanced materials for the automotive and aerospace industries.[1]

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functionality. It undergoes typical reactions of carboxylic acids, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

-

Amide formation: Reaction with amines, often after activation to the acid chloride or with the use of coupling agents, to form amides.

-

Reduction: Reduction of the carboxylic acid to the corresponding alcohol using reducing agents like lithium aluminum hydride.

The electron-withdrawing nature of the trifluoroethoxy groups can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile fluorinated building block with established importance in pharmaceutical synthesis and potential in materials science. Its synthesis, while requiring specific conditions, is well-documented, allowing for its accessibility in research and development settings. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in the laboratory and beyond.

References

- Chem-Impex. This compound. [Link]

- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega - ACS Publications - American Chemical Society. (2023, November 10). [Link]

- WO2002066413A1 - Flecainide synthesis - Google P

- EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)

- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - MDPI. (2022, December 8). [Link]

- Ullmann condens

- Haloform reaction - Wikipedia. [Link]

- » API Intermediates » this compound (CAS No - apicule. [Link]

- Haloform Reaction Mechanism - Organic Chemistry. [Link]

- The Ullmann Reaction - Organic Chemistry Portal. [Link]

- Synthesis of this compound - PrepChem.com. [Link]

- This compound: Synthesis, Properties, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound CAS 35480-52-5 Wholesale & Bulk. [Link]

- This compound - PubChem. [Link]

- 35480-52-5[this compound] - Acmec Biochemical. [Link]

Sources

- 1. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]

- 2. This compound | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. apicule.com [apicule.com]

- 6. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, characterized by a benzoic acid core substituted with two trifluoroethoxy groups, imparts a distinct set of physicochemical properties that are leveraged in various applications. This technical guide provides a comprehensive analysis of the molecular structure of this compound, including its synthesis, physicochemical properties, and spectroscopic characterization. The insights provided herein are intended to support researchers and drug development professionals in the effective utilization and further investigation of this versatile compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] The incorporation of two trifluoroethoxy groups significantly influences its properties, enhancing its solubility in organic solvents and contributing to its thermal and chemical stability.[2]

| Property | Value | Source |

| CAS Number | 35480-52-5 | |

| Molecular Formula | C₁₁H₈F₆O₄ | |

| Molecular Weight | 318.17 g/mol | |

| Melting Point | 121-125 °C | [3] |

| Appearance | White to off-white powder/crystal | |

| Purity | ≥98% (by HPLC) | [1] |

| Topological Polar Surface Area (TPSA) | 55.76 Ų | [4] |

| logP | 3.267 | [4] |

Synthesis and Purification

The synthesis of this compound is a critical aspect of its accessibility for research and development. Several synthetic routes have been reported, primarily in patent literature, often as a key step in the total synthesis of the antiarrhythmic drug Flecainide.[5][6]

Common Synthetic Pathways

One established method involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene.[3] This approach utilizes a suitable oxidizing agent, such as potassium permanganate, to convert the methyl group of the toluene precursor into a carboxylic acid.

Another route starts from more readily available halobenzoic acids, such as 2-bromo-5-chlorobenzoic acid.[1] This method involves a copper-catalyzed nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base.

A multi-step process beginning with 1,4-dibromobenzene has also been described.[5] This pathway involves the initial formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, followed by acetylation and subsequent oxidation to yield the desired benzoic acid.

Experimental Protocol: Synthesis from 2-bromo-5-chlorobenzoic acid [1]

This protocol is an illustrative example of one of the synthetic approaches.

-

Reaction Setup: In a reaction vessel, add tetrahydrofuran (THF), followed by potassium tert-butoxide with stirring at room temperature.

-

Addition of Trifluoroethanol: Slowly add 2,2,2-trifluoroethanol dropwise, ensuring the reaction temperature does not exceed 35 °C.

-

Addition of Halobenzoic Acid: After the addition of trifluoroethanol is complete, add 5-bromo-2-chlorobenzoic acid to the reaction mixture.

-

Catalysis and Reflux: Add copper(I) bromide and heat the mixture to reflux.

-

Work-up: After the reaction is complete (typically monitored by TLC or HPLC), cool the mixture and pour it into dilute hydrochloric acid. Separate the organic and aqueous phases.

-

Isolation: Remove the solvent from the organic phase by distillation. The product will gradually precipitate. Add water to the residue and collect the solid product by filtration.

Purification

Purification of the crude product is essential to obtain high-purity this compound. A common and effective method is recrystallization.[1]

Experimental Protocol: Recrystallization [1]

-

Dissolution: Dissolve the crude product in a suitable solvent system, such as an ethanol/water mixture, with heating.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum to a constant weight.

Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should display signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit splitting patterns (e.g., doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The two methylene protons of each trifluoroethoxy group (-OCH₂CF₃) are expected to appear as a quartet due to coupling with the three neighboring fluorine atoms. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. We anticipate distinct signals for the carboxylic acid carbonyl carbon, the six aromatic carbons (with those bearing substituents showing different chemical shifts), the methylene carbons of the trifluoroethoxy groups, and the trifluoromethyl carbons. The carbons of the trifluoroethoxy groups will exhibit coupling with the fluorine atoms, resulting in quartets. For instance, in a derivative, the CH₂ of the trifluoroethoxy group showed a peak in the range of δ 66.1–67.6 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-O Stretch: Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are expected for the aryl-ether and alkyl-ether C-O stretching vibrations, respectively. In a derivative, a C-O-C stretching vibration was observed at 1224 cm⁻¹.[7]

-

C-F Stretch: Strong absorptions in the region of 1100-1200 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl groups.

-

Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (318.17 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the trifluoroethoxy groups, and other characteristic fragments.

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable building block in several areas:

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of Flecainide, an antiarrhythmic agent.[5] The trifluoroethoxy groups are known to enhance the metabolic stability and bioavailability of drug candidates.

-

High-Performance Materials: The presence of fluorine imparts properties such as thermal stability, chemical resistance, and low surface energy, making it a candidate for the development of advanced polymers, coatings, and adhesives.[2]

-

Research Chemical: It serves as a versatile starting material for the synthesis of a variety of fluorinated organic compounds and heterocyclic systems for further research and development.[7]

Conclusion

This compound is a compound with a well-defined molecular structure that gives rise to a desirable set of properties for applications in both drug discovery and materials science. This guide has provided a detailed overview of its synthesis, purification, and the expected spectroscopic features that define its molecular architecture. A thorough understanding of these fundamental aspects is crucial for the effective application and innovation of this important fluorinated molecule.

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for the synthesis and purification.

References

- Flecainide acetate - New Drug Approvals. (2019, October 3).

- Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. (n.d.). Google Patents.

- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega.

- Flecainide synthesis. (n.d.). Google Patents.

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.

- This compound. (n.d.). PubChem.

- Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. (n.d.). AWS.

Sources

- 1. This compound | 35480-52-5 [chemicalbook.com]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a pivotal intermediate in pharmaceutical manufacturing.

Introduction and Strategic Importance

This compound, confirmed by IUPAC nomenclature, is a specialized chemical entity that has garnered considerable attention for its unique molecular architecture.[1][2][3] The presence of two trifluoroethoxy groups on the benzoic acid scaffold imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and lipophilicity.[4][5] These characteristics make it a valuable component in the formulation of high-performance coatings, adhesives, and specialty polymers for demanding applications in the aerospace and automotive industries.[5]

However, its most prominent role lies in the realm of pharmaceutical development, where it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[5][6] Notably, it is a key intermediate in the production of the Class IC antiarrhythmic drug, Flecainide.[6][7] The trifluoroethoxy moieties are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of the final drug product, a concept we will explore in greater detail.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 35480-52-5 | [8] |

| Molecular Formula | C₁₁H₈F₆O₄ | [5][8] |

| Molecular Weight | 318.17 g/mol | [5][8] |

| Appearance | White to off-white crystalline powder | [5][9] |

| Melting Point | 121-125 °C | [5] |

| Purity | ≥98% (typically by GC or HPLC) | [8] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and ether; slightly soluble in water. |

The molecular structure, depicted below, is central to its reactivity and function. The electron-withdrawing nature of the two trifluoroethoxy groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Caption: Chemical structure of this compound.

The Role of Trifluoroethoxy Groups in Drug Design: A Mechanistic Perspective

The incorporation of fluorine and fluoroalkyl groups is a well-established strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule.[10][11] The trifluoroethoxy groups in this compound and its derivatives, such as Flecainide, offer several key advantages:

-

Enhanced Lipophilicity : The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and increase its bioavailability.[4] This is a critical factor in ensuring that a drug reaches its target site in the body in sufficient concentrations.

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[4] The presence of the trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[10]

-

Modulation of pKa : The strong electron-withdrawing nature of the trifluoroethoxy groups influences the acidity of nearby functional groups. This can be crucial for optimizing a drug's solubility and its interaction with biological targets.

-

Conformational Control : The bulky trifluoroethoxy groups can influence the overall three-dimensional shape of a molecule. This can lead to a more favorable conformation for binding to a specific receptor or enzyme, thereby enhancing its potency and selectivity.

Caption: Influence of trifluoroethoxy groups on drug properties.

Synthesis of this compound: A Detailed Protocol

Several synthetic routes to this compound have been reported, often as part of the overall synthesis of Flecainide.[12] A common and effective method involves a copper-catalyzed Williamson ether synthesis, starting from a di-halogenated benzoic acid derivative. The following protocol provides a detailed, self-validating methodology.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is based on the reaction of 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol.

Materials:

-

5-bromo-2-chlorobenzoic acid

-

2,2,2-trifluoroethanol

-

Potassium tert-butoxide

-

Copper(I) bromide

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid, dilute

-

Methyl tertiary butyl ether (MTBE)

-

Neutral alumina

-

Ethanol

-

Deionized water

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Apparatus for filtration under reduced pressure

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 300 mL of anhydrous THF.

-

Base Addition: With vigorous stirring, add 84.7 g of potassium tert-butoxide to the THF.

-

Alcohol Addition: Slowly add 76.0 g of 2,2,2-trifluoroethanol dropwise to the reaction mixture. It is crucial to control the rate of addition to maintain the reaction temperature below 35 °C. An ice bath may be necessary to manage the exotherm.

-

Substrate Addition: After the complete addition of the alcohol, continue stirring for a short period before adding 29.6 g of 5-bromo-2-chlorobenzoic acid to the mixture.

-

Catalyst Addition and Reflux: Add 27.3 g of copper(I) bromide to the reaction mixture. Heat the mixture to reflux and maintain reflux for approximately 43 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to 5 °C in an ice bath. Slowly and carefully pour the cooled reaction mixture into dilute hydrochloric acid with stirring. This will quench the reaction and neutralize the excess base.

-

Extraction and Isolation: Separate the organic and aqueous phases. The product will be in the organic layer. Remove the THF from the organic layer by distillation under reduced pressure. As the solvent is removed, the crude product will begin to precipitate.

-

Precipitation and Filtration: Add 100 mL of water to the residue to fully precipitate the solid product. Collect the crude product by filtration under reduced pressure.

-

Purification:

-

Dissolve the crude product in methyl tertiary butyl ether (MTBE).

-

Pass the solution through a pad of neutral alumina to remove insoluble impurities and residual copper catalyst.

-

Evaporate the MTBE using a rotary evaporator.

-

Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.[9]

-

-

Characterization: Dry the purified product under vacuum. Determine the melting point and assess the purity by HPLC (a purity of >98% is expected).[9]

Self-Validation: The success of this protocol is validated at several stages. The monitoring of the reaction by TLC or HPLC confirms the consumption of starting materials and the formation of the product. The final purity assessment by HPLC and the sharp melting point of the recrystallized product confirm the identity and purity of the synthesized compound.

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Drug Development and Beyond

As previously mentioned, the primary application of this compound is as a key intermediate in the synthesis of Flecainide. The synthesis involves the conversion of the benzoic acid to an activated form (such as an acid chloride) followed by amidation with 2-(aminomethyl)piperidine.[2]

Beyond its role in Flecainide synthesis, this compound is a valuable precursor for the development of other novel fluorinated molecules with potential therapeutic applications. For instance, it has been used to synthesize derivatives that have been investigated as potential anticancer agents.[13]

In the field of materials science, the unique properties imparted by the trifluoroethoxy groups make this benzoic acid derivative and its polymers of interest for applications requiring high thermal stability and chemical resistance.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods like the Williamson ether synthesis. The strategic incorporation of trifluoroethoxy groups provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and pharmacokinetic profiles. For materials scientists, this compound offers a building block for the creation of advanced materials with enhanced performance characteristics. As research into fluorinated compounds continues to expand, the importance of versatile intermediates like this compound is set to grow.

References

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.).

- Synthesis of this compound. (n.d.). PrepChem.com.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed Central.

- The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. (n.d.).

- This compound | 35480-52-5. (n.d.). ChemicalBook.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed.

- Fluoroalkyl Ethers for Drug Design. (n.d.). Enamine.

- This compound. (n.d.). PubChem.

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.

- Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega.

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.

- CAS RN 35480-52-5 | Fisher Scientific. (n.d.).

- This compound. (n.d.). LGC Standards.

- 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. (n.d.). PubChem.

- Cas NO. 35480-52-5 this compound. (n.d.). Arborpharmchem.

- 35480-52-5 | this compound | ChemScene. (n.d.).

- 4-Fluorobenzoic acid. (n.d.). In Wikipedia.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Williamson Ether Synthesis. (2018). YouTube.

- Fluorinated Benzoic Acid. (n.d.). Scribd.

- Cas NO. 35480-52-5 this compound. (n.d.). Arborpharmchem.

- Williamson ether synthesis. (n.d.). In Wikipedia.

- This compound. (n.d.). Chem-Impex.

- This compound: Synthesis, Properties, and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. (n.d.). Google Patents.

- 15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 35480-52-5 [chemicalbook.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

Foreword: The Critical Role of Impurity Profiling in Drug Development

An In-depth Technical Guide on the Physical and Chemical Properties of Flecainide Impurity D

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy. The active pharmaceutical ingredient (API) is accompanied by a constellation of related substances, including starting materials, intermediates, by-products, and degradation products. Flecainide, a potent Class Ic antiarrhythmic agent, is no exception. This guide provides a deep dive into a key process-related impurity and intermediate, Flecainide Impurity D. Understanding its physicochemical properties, formation, and analytical determination is crucial for any professional involved in the synthesis, formulation, or quality control of Flecainide.

Part 1: Chemical Identity and Structural Elucidation

Flecainide Impurity D is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) as a critical related substance of Flecainide.[1][2] Its proper identification is the first step in establishing a robust control strategy.

-

IUPAC Name: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid[2][3]

-

Synonyms: Flecainide Acid (USP)[1][2], 2,5-bis(trifluoroethoxy)benzoic acid[2]

Molecular Structure

The structure of Flecainide Impurity D is foundational to all its other properties. It is the direct acidic precursor to the final Flecainide molecule, lacking the piperidinylmethyl side chain.

Caption: Chemical Structure of Flecainide Impurity D.

Part 2: Physicochemical Properties

The physical characteristics of an impurity dictate the analytical approaches for its separation and detection, as well as its potential fate in the manufacturing process.

Table 1: Summary of Physical and Chemical Properties

| Property | Data | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₈F₆O₄ | [1][2][4][8] |

| Molecular Weight | 318.17 g/mol | [2][7][8] |

| Appearance | White to off-white solid | (Implied from supplier data) |

| Melting Point | 121 - 125 °C | [7] |

| Boiling Point | Not Available | [7] |

| SMILES | O=C(O)C1=CC(OCC(F)(F)F)=CC=C1OCC(F)(F)F | [2][7] |

| InChI | InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16,17)/h1-3H,4-5H2,(H,18,19) |[2] |

Insight: The presence of two trifluoroethoxy groups significantly impacts the molecule's electronics and lipophilicity. The carboxylic acid moiety provides a site for ionization, making its solubility and chromatographic behavior pH-dependent. The relatively high melting point is consistent with a crystalline solid structure.

Part 3: Analytical Methodologies and Characterization

A multi-faceted analytical approach is required for the unambiguous identification, quantification, and control of Flecainide Impurity D. Reference standards for this impurity are essential for method development, validation, and routine quality control.[4][6][9][10]

Chromatographic Separation: A UPLC-MS Approach

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, often coupled with Mass Spectrometry (MS), is the gold standard for resolving and quantifying Flecainide and its impurities.[11]

Rationale for Method Selection:

-

Specificity: The high resolving power of UPLC is necessary to separate Impurity D from the API, other process impurities (A, B, C, E), and potential degradation products.[8][11]

-

Sensitivity: Low detection and quantification limits are required to monitor the impurity at levels stipulated by ICH guidelines.

-

Identification: Coupling with MS provides mass data for definitive peak identification, complementing UV-based quantification.

Caption: UPLC-MS workflow for impurity identification and quantification.

Exemplar Experimental Protocol (UPLC-MS):

-

System: Waters Acquity UPLC or equivalent.

-

Column: Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm.[11]

-

Mobile Phase A: 10 mM Ammonium formate in water.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient Program: A time-based gradient is employed to ensure separation, for example: 15% B held for 1 min, ramp to 90% B over 2 min, hold for 2 min, return to 15% B and re-equilibrate.[11]

-

Flow Rate: 0.3 mL/min.[11]

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

Detection (UV): Diode Array Detector (DAD) scanning, with quantification likely performed between 254 nm and 290 nm.

-

Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes.

-

Expected Ion (Positive): [M+H]⁺ at m/z 319.04.

-

Expected Ion (Negative): [M-H]⁻ at m/z 317.03.

-

-

Standard Preparation: A reference standard of Flecainide Impurity D is accurately weighed and dissolved in a suitable diluent (e.g., methanol or mobile phase) to prepare a stock solution for system suitability and quantification.

Spectroscopic Characterization

While chromatographic data provides quantification, spectroscopic data is required for absolute structural confirmation, typically supplied with reference standards.[5]

-

Mass Spectrometry (MS): Provides the molecular weight and, through MS/MS fragmentation, confirms the connectivity of the structural motifs.

-

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Gives a detailed map of the carbon-hydrogen framework. Key expected signals for Impurity D would include aromatic protons, distinct quartets for the -O-CH₂-CF₃ groups, and a downfield signal for the carboxylic acid proton.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid (strong C=O and broad O-H stretches) and C-F bonds.

Part 4: Formation Pathways and Control Strategy

Flecainide Impurity D is not just a random by-product; it is the central building block for the API itself.

Role in Synthesis

The primary route to Flecainide involves the amide coupling of Flecainide Impurity D (the acid) with a piperidine-containing side chain.[12][13]

Caption: Simplified synthesis showing Impurity D as the key intermediate.

Causality and Control: Since Impurity D is the primary starting material for the final coupling step, its purity must be exceptionally high. Any impurities in this starting material will likely be carried through to the final API. Therefore, a key control strategy is to ensure the complete consumption of Impurity D during the reaction. Unreacted starting material will appear as an impurity in the final product.

Formation as a Degradation Product

Flecainide can also degrade back to Impurity D via hydrolysis of the amide bond. This pathway is particularly relevant under acidic or basic stress conditions.[11][14] Forced degradation studies are performed to understand this liability and ensure the analytical method can detect it.[11][14]

Part 5: Regulatory and Toxicological Considerations

The presence of any impurity must be controlled within the limits defined by the International Council for Harmonisation (ICH) guideline Q3A. The qualification threshold dictates the level at which an impurity must be assessed for toxicological safety. While specific toxicological data for Impurity D is not publicly available, its status as a significant metabolite and key intermediate means its control is non-negotiable for regulatory submissions like Abbreviated New Drug Applications (ANDAs).[2][6]

Conclusion

Flecainide Impurity D is a multifaceted entity in the lifecycle of Flecainide. It is simultaneously the designed precursor, a potential process impurity from incomplete reaction, and a possible degradation product. A comprehensive understanding of its chemical and physical properties is therefore indispensable. This knowledge directly informs the development of robust, stability-indicating analytical methods, the design of efficient and clean synthetic processes, and ultimately, the assurance of a safe and high-quality pharmaceutical product for patients.

References

- SynZeal. (n.d.). Flecainide EP Impurity D | 35480-52-5.

- Veeprho. (n.d.). Flecainide EP Impurity D | CAS 35480-52-5.

- GLP Pharma Standards. (n.d.). Flecainide EP Impurity D | CAS No- 35480-52-5.

- Cleanchem. (n.d.). Flecainide EP Impurity D | CAS No: 35480-52-5.

- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 35480-52-5 Flecainide EP Impurity D.

- AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit.

- Wikipedia. (n.d.). Flecainide.

- Bhavani, K., Babu, B., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy.

- Conard, G. J., et al. (1984).

- National Center for Biotechnology Information. (n.d.). Flecainide. StatPearls.

- Pharmaffiliates. (n.d.). CAS No : 35480-52-5| Product Name : Flecainide - Impurity D.

- Pharmaffiliates. (n.d.). Flecainide Acetate-impurities.

- Axios Research. (n.d.). Flecainide EP Impurity D - CAS - 35480-52-5.

- National Center for Biotechnology Information. (n.d.). Flecainide. PubChem.

- El-Ragehy, N., et al. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; Isolation and identification of two of its impurities.

- Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.

- Google Patents. (n.d.). US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.

Sources

- 1. chemicea.com [chemicea.com]

- 2. veeprho.com [veeprho.com]

- 3. CAS 35480-52-5 Flecainide EP Impurity D | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. Flecainide EP Impurity D | 35480-52-5 | SynZeal [synzeal.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. anaxlab.com [anaxlab.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Flecainide EP Impurity D - CAS - 35480-52-5 | Axios Research [axios-research.com]

- 10. Flecainide EP Impurity D | CAS No: 35480-52-5 [aquigenbio.com]

- 11. [PDF] Determination of Flecainide acetate and its degradation impurities by UPLC-MS | Semantic Scholar [semanticscholar.org]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in Modern Organic Synthesis: A Technical Guide

Introduction: A Uniquely Functionalized Building Block

In the landscape of organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating physicochemical and biological properties. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid stands out as a quintessential example of a highly functionalized aromatic building block. Its unique substitution pattern, featuring two electron-withdrawing trifluoroethoxy groups, imparts a distinct combination of lipophilicity, metabolic stability, and altered acidity to the benzoic acid core. These characteristics have made it an indispensable intermediate in the synthesis of high-value molecules, most notably in the pharmaceutical industry. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this versatile compound, offering insights for researchers, medicinal chemists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis. The compound is a white to off-white solid, and its key properties are summarized in the table below.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈F₆O₄ | [1] |

| Molecular Weight | 318.17 g/mol | [1] |

| CAS Number | 35480-52-5 | |

| Melting Point | 119-125 °C | [2][3] |

| Boiling Point | 320.9 °C (Predicted) | |

| Appearance | White to off-white solid/powder | [4] |

| Purity | ≥98.0% | [2][4] |

Spectroscopic data confirms the structure of this compound. Infrared (IR) spectroscopy reveals characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch, and the C-O and C-F bonds of the trifluoroethoxy groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear map of the proton and carbon environments, while mass spectrometry (MS) confirms the molecular weight.[5]

Strategic Synthesis of the Core Moiety

The synthesis of this compound can be achieved through several strategic routes, often starting from readily available di-substituted benzene derivatives. The choice of synthetic pathway is typically dictated by factors such as starting material cost, scalability, and safety considerations.

A Common Synthetic Pathway

One frequently employed multi-step synthesis begins with 1,4-dibromobenzene.[3] This process involves the initial formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, followed by acetylation and subsequent oxidation to yield the desired benzoic acid.[3]

Caption: A multi-step synthesis of this compound.

Another notable route starts from 2,5-dibromotoluene, which is first converted to 2,5-bis(2,2,2-trifluoroethoxy)toluene. This intermediate is then oxidized using a suitable oxidant like potassium permanganate or sodium permanganate to produce the final benzoic acid.[3] A key consideration in some synthetic preparations is the use of sodium hydride with N,N-dimethylformamide (DMF), a combination that has been reported to pose an explosion risk and requires careful handling.[3]

Pivotal Role in the Synthesis of Flecainide

The most prominent application of this compound is as a key intermediate in the synthesis of Flecainide, a Class IC antiarrhythmic drug.[3][6] Flecainide is used to treat and prevent a variety of cardiac arrhythmias. The synthesis of Flecainide from this benzoic acid derivative typically involves an amidation reaction.

Experimental Protocol: Synthesis of Flecainide

A common method for the synthesis of Flecainide involves the activation of the carboxylic acid group of this compound, followed by reaction with 2-(aminomethyl)piperidine.[3]

-

Activation of the Carboxylic Acid: this compound is converted to its more reactive acid chloride. This is typically achieved by reacting the benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is usually carried out in an inert solvent.

-

Amidation Reaction: The resulting acid chloride is then reacted with 2-(aminomethyl)piperidine to form the amide bond, yielding Flecainide.[3] This reaction needs to be carefully controlled to avoid side reactions.

An alternative two-step approach involves reacting the acid chloride with 2-(aminomethyl)pyridine, followed by the catalytic hydrogenation of the pyridine ring to the piperidine ring.[3]

Caption: General workflow for the synthesis of Flecainide.

Emerging Applications in Medicinal Chemistry: Novel Anticancer Agents

Beyond its established role in the synthesis of Flecainide, this compound is gaining recognition as a versatile scaffold for the development of novel therapeutic agents, particularly in oncology. Its derivatives have been investigated as potential anticancer agents.

For instance, it has been used as a starting material for the synthesis of novel 1,3-thiazolidine-4-one derivatives. These compounds have been evaluated for their potential as inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in cancer therapy. The synthesis involves converting the benzoic acid to a benzohydrazide, which then undergoes condensation with various aldehydes and cyclization with thioglycolic acid.

In a similar vein, 1,3,4-oxadiazole derivatives have been synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. These compounds have been screened for their cytotoxic efficacy against glioblastoma cell lines and have also shown potential as anti-diabetic agents. The trifluoroethoxy groups in these derivatives are believed to enhance their biological activity and pharmacokinetic properties.

Advanced Materials: A Novel Frontier in Battery Technology

The unique electronic properties conferred by the trifluoroethoxy groups make this compound a molecule of interest in materials science. While its use in formulating specialty polymers with enhanced thermal and chemical resistance has been suggested, a recent and highly specific application has emerged in the field of energy storage.[2]

A 2024 study highlights its use as an electrolyte additive in lithium metal batteries.[6] In this application, the benzoic acid derivative forms a dense and conductive macromolecular protective film on the NCM811 cathode and the lithium metal anode during the initial charging and discharging cycles.[6] This in-situ formed protective layer prevents direct contact between the electrodes and the electrolyte, thereby safeguarding the structural integrity of the cathode and promoting dense, uniform lithium deposition.[6] The result is a significant improvement in the battery's capacity retention and overall cycle life.[6] This innovative application showcases the potential of this compound to contribute to the development of next-generation energy storage solutions.

Conclusion: A Versatile and Enduring Building Block

This compound has firmly established its importance as a key intermediate in the synthesis of the antiarrhythmic drug Flecainide. The unique properties imparted by its twin trifluoroethoxy substituents—enhanced metabolic stability, modulated lipophilicity, and specific electronic characteristics—are the cornerstones of its utility. As research continues to evolve, its role is expanding into new and exciting areas of medicinal chemistry and materials science. From providing the core scaffold for potential new cancer therapies to enhancing the performance of advanced battery technologies, this compound is a testament to the power of strategic fluorination in molecular design. Its continued exploration is poised to unlock further innovations across the scientific landscape.

References

- Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

- Stabilization of NCM811 cathode interface through macromolecular compound protective film formed by 2,5-bis(2,2,2-trifluoroethoxy)

- This compound. PubChem. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 4. This compound | 35480-52-5 [chemicalbook.com]

- 5. This compound | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stabilization of NCM811 cathode interface through macromolecular compound protective film formed by 2,5-bis(2,2,2-trifluoroethoxy)-benzoic acid additive in lithium metal batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]

discovery and history of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: Synthesis, History, and Application

Introduction: A Tale of a Key Intermediate

In the landscape of pharmaceutical chemistry, the significance of a molecule is often defined by the therapeutic value of the final drug it helps create. Such is the story of this compound, a compound whose history is inextricably linked to the development of Flecainide, a potent Class Ic antiarrhythmic agent.[1][2][3] First approved by the US Food and Drug Administration in 1984, Flecainide is instrumental in managing supraventricular and select ventricular arrhythmias.[1] The unique trifluoroethoxy groups on the benzoic acid core are crucial, contributing to the stability and pharmacological profile of the final Flecainide molecule.[4] This guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of this compound, offering a deep dive into its chemical properties, manufacturing processes, and pivotal role in modern medicine.

The Historical Trajectory of Synthesis: A Quest for Efficiency

The development of commercially viable synthetic routes for this compound has been a journey of continuous improvement, driven by the need for cost-effective and high-yield production of Flecainide. The patent literature reveals a fascinating evolution of chemical strategy.

Early Synthetic Approaches

Initial methods for preparing this key intermediate were often multi-step processes with significant drawbacks. One of the earliest disclosed routes involved the use of 1,4-dibromobenzene.[5][6] This process required a large excess of 2,2,2-trifluoroethanol (eight equivalents) to form 1,4-bis(2,2,2-trifluoroethoxy)benzene, which was then acetylated and oxidized to yield the desired benzoic acid.[5][7] An alternative early method started from hydroquinone, using the expensive and hazardous reagent trifluoroethyltriflate.[6][8] These initial pathways, while demonstrating feasibility, were not ideal for large-scale industrial production due to high reagent costs, the need for specialized equipment, and often, modest overall yields.[5][6]

Advancements in Synthetic Strategy

Recognizing the limitations of the early methods, subsequent research focused on developing more efficient and economical syntheses. A significant advancement was the use of more readily available and cost-effective starting materials. Patents emerged describing processes that began with 1-bromo-4-fluorobenzene or 2-bromo-5-chlorobenzoic acid.[5] These newer routes offered more direct pathways to the target molecule. For instance, the process starting from 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid involved a copper-catalyzed reaction with 2,2,2-trifluoroethanol to introduce the second trifluoroethoxy group.[9]

Another innovative approach detailed in the patent literature starts with 2,5-dibromotoluene.[5] This method involves reacting 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst to produce 2,5-bis(2,2,2-trifluoroethoxy)toluene. This intermediate is then oxidized using an agent like potassium permanganate to yield this compound.[5] This route proved to be more efficient and scalable for commercial production.

Key Synthetic Methodologies and Protocols

The following sections provide detailed protocols for some of the pivotal synthetic routes developed for this compound, derived from the patent literature.

Method 1: From 2,5-Dibromotoluene

This process represents a more modern and efficient approach to synthesizing the target compound. The use of a copper catalyst is crucial for the etherification steps.

Experimental Protocol:

-

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene:

-

In a suitable reaction vessel, combine 2,5-dibromotoluene, 2,2,2-trifluoroethanol, a base (e.g., sodium hydroxide), and a copper-containing catalyst.

-

Heat the mixture under reflux until the reaction is complete (monitored by an appropriate analytical technique such as gas chromatography).

-

After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

-

The organic layer is washed, dried, and concentrated to yield crude 2,5-bis(2,2,2-trifluoroethoxy)toluene, which can be purified by distillation or chromatography.

-

-

Oxidation to this compound:

-

To a mixture of pyridine, water, and 2,5-bis(2,2,2-trifluoroethoxy)toluene in a round-bottom flask, adjust the pH to 11-12 with sodium hydroxide.[5]

-

Heat the mixture to approximately 85°C.[5]

-

Add potassium permanganate in portions, maintaining the reaction temperature.[5]

-

After the addition is complete, continue stirring until the reaction is complete.

-

Cool the mixture and filter to remove the manganese oxide precipitate. The precipitate is washed with water.[5]

-

The combined filtrate is cooled, and any unreacted starting material is removed by filtration.[5]

-

The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.[5]

-

The white precipitate of this compound is collected by filtration, washed with water, and dried under reduced pressure.[5]

-

Causality and Insights: The use of a copper catalyst facilitates the nucleophilic aromatic substitution of the bromine atoms with the trifluoroethoxide, a reaction that would otherwise be difficult. The oxidation of the methyl group on the toluene ring to a carboxylic acid is a standard transformation, with potassium permanganate being a powerful and effective oxidizing agent for this purpose.

Caption: Synthesis from 5-Bromo-2-chlorobenzoic Acid.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. [10]Its key properties are summarized below:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈F₆O₄ | [3][11][12] |

| Molecular Weight | 318.17 g/mol | [3][12][13] |

| CAS Number | 35480-52-5 | [3][10][11] |

| Melting Point | 119-121°C or 121-125°C | [5][11] |

| Appearance | White to Off-White Solid | [10] |

| Purity (by HPLC) | ≥98.0% | [11] |

The structural characterization of this compound is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and purity. [14]

Application in Pharmaceutical Development

The primary and most significant application of this compound is its role as the immediate precursor to Flecainide. [2][3][13]

Conversion to Flecainide

The synthesis of Flecainide from this compound involves the formation of an amide bond with 2-(aminomethyl)piperidine. A common method is to first convert the benzoic acid to its more reactive acid chloride derivative.

Experimental Protocol (General):

-

Acid Chloride Formation: this compound is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. [5][15]2. Amidation: The resulting acid chloride is then reacted with 2-(aminomethyl)piperidine to form the amide, which is the Flecainide free base. [5]This reaction can be non-selective, potentially acylating both the primary and secondary amines of 2-(aminomethyl)piperidine, leading to isomeric impurities. [8][9]3. Alternative Two-Step Amidation: To circumvent the selectivity issue, the acid chloride can be reacted with 2-(aminomethyl)pyridine. The resulting intermediate is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding Flecainide. [5][8][9]

Caption: Conversion to Flecainide.

Beyond Flecainide

While its fame is tied to Flecainide, the unique chemical properties imparted by the trifluoroethoxy groups make this compound a valuable building block in other areas of research. It has been utilized in the synthesis of novel compounds with potential applications in treating inflammatory diseases and certain types of cancer, such as glioblastoma. [4][14]Its use in the formulation of specialty polymers and advanced materials, where enhanced thermal stability and chemical resistance are desired, has also been explored. [4]

Conclusion

This compound stands as a testament to the crucial role of process chemistry in pharmaceutical manufacturing. Its history is not one of a standalone discovery but rather a story of evolution, driven by the clinical success of Flecainide. The journey from complex, low-yield syntheses to streamlined, cost-effective industrial processes showcases the ingenuity of medicinal and process chemists. As a key intermediate, it remains a compound of significant interest, and its utility as a versatile fluorinated building block may yet see it play a role in the development of future therapeutics and advanced materials.

References

- National Center for Biotechnology Information. (2025). Flecainide.

- Kontogiannis, C., & Tse, G. (2018). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 10(9), 114–125.

- Wikipedia. (n.d.). Flecainide.

- Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

- ChemicalBook. (2023). This compound.

- Chem-Impex. (n.d.). This compound.

- ChemicalBook. (n.d.). Flecainide synthesis.

- Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B.

- Google Patents. (n.d.).

- New Drug Approvals. (2019).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)

- Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.

- Arborpharmchem. (n.d.).

- Google Patents. (n.d.). CA1137486A - Process for the preparation of 2,5-bis(2,2,2- trifluoroethoxy)-n-(2-piperidylmethyl) benzamidee.

- American Chemical Society. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega.

- apicule. (n.d.). This compound (CAS No: 35480-52-5).

- Semantic Scholar. (n.d.).

- PubChem. (n.d.). This compound.

- Justia Patents. (n.d.).

- Biosynth. (n.d.). This compound.

- CLEARSYNTH. (n.d.). 2,5-Bis (2,2,2-trifluoroethoxy)-benzoic acid.

- CAS Common Chemistry. (n.d.). This compound.

- Drugfuture. (n.d.). This compound.

- MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.

- NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-.

Sources

- 1. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. apicule.com [apicule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]

- 8. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. This compound | 35480-52-5 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound | C11H8F6O4 | CID 2736078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. clearsynth.com [clearsynth.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CA1137486A - Process for the preparation of 2,5-bis(2,2,2- trifluoroethoxy)-n-(2-piperidylmethyl) benzamidee - Google Patents [patents.google.com]

The Strategic Integration of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Building Blocks

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, offer a powerful toolkit for the medicinal chemist and materials scientist.[1][2] Among the repertoire of fluorinated moieties, the trifluoroethoxy group stands out for its profound impact on molecular properties. This guide provides a comprehensive technical overview of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a versatile and increasingly important fluorinated building block. We will delve into its synthesis, properties, and applications, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Attributes of this compound

The utility of this benzoic acid derivative stems directly from the presence of two trifluoroethoxy groups on the aromatic ring. These groups are not mere spectators; they actively modulate the molecule's properties, making it an attractive starting point for the synthesis of high-value compounds.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈F₆O₄ | |

| Molecular Weight | 318.17 g/mol | |

| Appearance | White to off-white solid/crystal | [3] |

| Melting Point | 121-125 °C | [4] |

| Boiling Point | 320.9 °C (Predicted) | |

| Solubility | Soluble in organic solvents like DMSO and Methanol | [3] |

The trifluoroethoxy groups significantly enhance the lipophilicity of the benzoic acid core. This is a critical parameter in drug design, as it influences a molecule's ability to cross biological membranes, thereby affecting its bioavailability.[1] Furthermore, the strong carbon-fluorine bonds within the trifluoroethoxy moieties contribute to increased thermal and chemical stability, a desirable trait for both pharmaceutical candidates and advanced materials.[3]

Synthesis of the Building Block: A Verifiable and Reproducible Protocol

A robust and scalable synthesis is paramount for the widespread adoption of any building block. Here, we present a detailed, self-validating protocol for the synthesis of this compound, based on established literature procedures.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through several routes, with a common and effective method starting from 5-bromo-2-chlorobenzoic acid. This pathway involves a copper-catalyzed nucleophilic aromatic substitution reaction with 2,2,2-trifluoroethanol.

Caption: Synthesis of the target benzoic acid.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established patent literature to provide a clear, step-by-step guide.

Materials:

-

5-bromo-2-chlorobenzoic acid

-

2,2,2-trifluoroethanol

-

Potassium tert-butoxide

-

Copper(I) bromide

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid, concentrated

-

Ethanol

-

Water, deionized

-

Methyl tertiary butyl ether (MTBE)

-

Neutral alumina

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add 300 mL of anhydrous THF at room temperature.

-

Base Addition: With stirring, add 84.7 g of potassium tert-butoxide to the THF.

-

Alcohol Addition: Slowly add 76.0 g of 2,2,2-trifluoroethanol dropwise to the reaction mixture, ensuring the temperature does not exceed 35 °C.

-

Substrate and Catalyst Addition: After the addition of the alcohol is complete, continue stirring and add 29.6 g of 5-bromo-2-chlorobenzoic acid, followed by 27.3 g of copper(I) bromide.

-

Reaction: Heat the reaction mixture to reflux and maintain for approximately 43 hours.

-

Work-up: Cool the reaction mixture to 5 °C and slowly pour it into dilute hydrochloric acid. Separate the organic and aqueous phases.

-

Purification:

-

The crude product is dissolved in methyl tertiary butyl ether (MTBE) and filtered through a neutral alumina column to remove insoluble components.

-

The solvent is evaporated, and the resulting solid is recrystallized from an ethanol/water mixture.

-

-

Isolation: The purified this compound is collected by filtration and dried. The expected yield is approximately 45%, with a purity of >98% as determined by HPLC. The melting point of the purified product is in the range of 120-122 °C.[2]

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The true value of a building block is realized in its ability to be transformed into functional molecules. This compound has proven to be a valuable precursor in the synthesis of several bioactive compounds.

Case Study 1: Synthesis of Flecainide

Flecainide is a class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[5] The synthesis of Flecainide prominently features this compound as a key intermediate.

Caption: Flecainide synthesis workflow.

A common synthetic route involves the conversion of the benzoic acid to its methyl ester, followed by amidation with 2-(aminomethyl)piperidine.[6]

Case Study 2: Development of Novel Anticancer Agents

Recent research has expanded the utility of this building block into the realm of oncology. A study published in ACS Omega details the synthesis of novel 1,3-thiazolidin-4-one derivatives from this compound that exhibit promising activity as inhibitors of Aurora A kinase (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in tumorigenesis.[7]

The synthetic pathway begins with the esterification of the benzoic acid, followed by reaction with hydrazine to form a benzohydrazide. This intermediate is then condensed with various aldehydes and cyclized with thioglycolic acid to yield the target thiazolidinone derivatives.[7]

Experimental Protocol: Amide Coupling via Acid Chloride Formation

This protocol outlines a general procedure for the activation of this compound and subsequent amide bond formation.

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Amine (R-NH₂)

-

Triethylamine or another suitable base

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

-

Acid Chloride Formation:

-

In a dry reaction flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

-

Add a catalytic amount of DMF (if using oxalyl chloride).

-

Slowly add an excess (e.g., 2 equivalents) of oxalyl chloride or thionyl chloride.

-